B1576013 Ranatuerin-2PLf

Ranatuerin-2PLf

货号: B1576013
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ranatuerin-2PLf is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Efficacy Against Multidrug-Resistant Bacteria

Recent studies have demonstrated that modified versions of Ranatuerin-2, such as [Lys4,19, Leu20]R2AW(1-22)-NH2, show enhanced antibacterial efficacy with minimum inhibitory concentrations (MICs) ranging from 2 μM to 8 μM against multiple bacterial strains . This highlights the peptide's potential as an alternative treatment for infections caused by multidrug-resistant organisms.

In Vitro Studies

The anticancer properties of Ranatuerin-2PLf have been evaluated using various cancer cell lines. Notably, the peptide has shown significant cytotoxic effects on prostate cancer cells (PC-3), with IC50 values ranging from 3.671 µM to 12.04 µM . The mechanism involves inducing apoptosis and disrupting cellular membranes.

In Vivo Efficacy

In vivo studies using a waxworm model infected with MRSA have indicated that [Lys4,19, Leu20]R2AW(1-22)-NH2 not only reduces bacterial load but also exhibits potential therapeutic effects against cancer cells . This dual action makes it a promising candidate for further clinical development.

Design of Analogues

Research has focused on modifying the structure of Ranatuerin-2 peptides to enhance their bioactivity. For instance, substitutions such as serine for cysteine and truncation of certain domains have been explored . The resulting analogues maintain or improve antibacterial and anticancer activities while potentially reducing cytotoxicity to host cells.

Hydrophobicity and Cationicity Enhancements

The introduction of hydrophobic residues has been shown to increase the potency of these peptides against pathogens while also affecting their hemolytic activity . Finding a balance between efficacy and toxicity remains a critical area of research.

Comparative Data Table

Peptide VariantMIC (μM)IC50 (μM)Hemolysis Rate (%)Therapeutic Index
This compound5 - 105 - 33~20%High
[Lys4,19, Leu20]R2AW(1-22)-NH22 - 83.67 - 12~25%Moderate
RPa>100Not effective~30%Low
RPb10 - 2010 - 20~15%High

Case Study: Efficacy Against MRSA

A study demonstrated that [Lys4,19, Leu20]R2AW(1-22)-NH2 significantly reduced MRSA infection in a waxworm model by enhancing membrane permeability leading to bacterial cell death .

Case Study: Anticancer Activity in PC-3 Cells

In vitro assays revealed that treatment with [Lys4,19, Leu20]R2AW(1-22)-NH2 led to a marked decrease in cell viability in PC-3 prostate cancer cells within hours of exposure . This underscores the peptide's rapid action against tumor cells.

属性

生物活性

Antibacterial, Antifungal

序列

GIMDTVKNAAKDLAGQLDKLKCRITGC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。